3'-Aminobenzanilide

Description

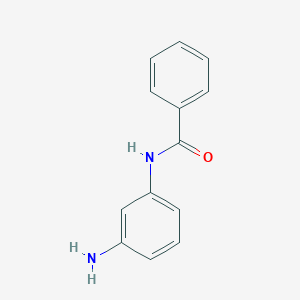

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(3-aminophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c14-11-7-4-8-12(9-11)15-13(16)10-5-2-1-3-6-10/h1-9H,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRFCTHNJIWUUJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3066009 | |

| Record name | Benzamide, N-(3-aminophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16091-26-2 | |

| Record name | N-(3-Aminophenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16091-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, N-(3-aminophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016091262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, N-(3-aminophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzamide, N-(3-aminophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-aminobenzanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.579 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's In-Depth Guide to 3'-Aminobenzanilide (N-(3-aminophenyl)benzamide)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Defining a Versatile Scaffold

3'-Aminobenzanilide is an aromatic organic compound that serves as a pivotal building block in the landscape of medicinal chemistry and materials science. Structurally, it is an amide derived from benzoic acid and 3-aminoaniline. This arrangement, featuring a benzoyl group attached to an aniline ring bearing an amino substituent at the meta-position, provides a versatile scaffold ripe for chemical modification. Its utility stems from the presence of multiple reactive sites—the primary aromatic amine and the amide linkage—which allow for the construction of complex molecular architectures and the exploration of diverse biological activities.

A critical point of clarification for researchers is the distinction between isomeric forms, which are often confused in chemical databases. This guide focuses specifically on This compound , also known as N-(3-aminophenyl)benzamide , whose definitive identifier is CAS Number 16091-26-2 [1]. It is crucial to distinguish this from its isomer, 3-Amino-N-phenylbenzamide (CAS Number 14315-16-3), where the amino group is located on the benzoyl portion of the molecule. The strategic placement of the amino group on the aniline ring in this compound profoundly influences its electronic properties and reactivity, making it a valuable precursor for targeted drug design.

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound define its behavior in experimental settings. A comprehensive understanding of these characteristics is essential for its effective use in synthesis and formulation.

| Property | Value | Source(s) |

| CAS Number | 16091-26-2 | [1] |

| IUPAC Name | N-(3-aminophenyl)benzamide | [1] |

| Synonyms | This compound, 3-Benzoylaminoaniline | [2] |

| Molecular Formula | C₁₃H₁₂N₂O | [1] |

| Molecular Weight | 212.25 g/mol | [1] |

| Appearance | Light yellow to yellow solid | [3] |

| Melting Point | 124-125 °C | [3] |

Spectroscopic Data

Detailed spectroscopic data are critical for the unambiguous identification and quality control of this compound. While raw spectra are best consulted directly from spectral databases, the characteristic signatures are well-documented. Full ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data are available for reference in public databases such as PubChem and SpectraBase, which serve as an authoritative resource for spectral verification[1][4].

Synthesis and Purification: A Validated Protocol

The most reliable and widely employed method for synthesizing this compound is the chemical reduction of its nitro-precursor, N-(3-nitrophenyl)benzamide. This transformation is favored for its high yield and the use of accessible and cost-effective reagents.

Causality in Method Selection

The reduction of an aromatic nitro group is a cornerstone of amine synthesis. While various methods exist, such as catalytic hydrogenation, the use of metallic iron in the presence of an acid or an electrolyte like ammonium chloride is often preferred in a laboratory setting. This choice is predicated on several factors:

-

Selectivity: The Fe/NH₄Cl system is highly effective at reducing the nitro group without affecting the relatively stable amide bond or the aromatic rings.

-

Cost-Effectiveness: Iron powder and ammonium chloride are inexpensive and readily available reagents.

-

Safety and Scalability: The reaction is generally milder and easier to control than high-pressure catalytic hydrogenations, making it suitable for various scales[5]. The workup procedure is straightforward, involving filtration to remove iron oxides.

Experimental Workflow: Synthesis of this compound

The synthesis is a two-step process, beginning with the formation of the amide precursor followed by the reduction of the nitro group.

Caption: Two-step synthesis of this compound.

Detailed Step-by-Step Protocol

Step 1: Synthesis of N-(3-nitrophenyl)benzamide

-

In a round-bottom flask, dissolve 3-nitroaniline (1.0 eq) in a suitable solvent such as dichloromethane or pyridine.

-

Cool the mixture in an ice bath to 0 °C.

-

Slowly add benzoyl chloride (1.05 eq) dropwise to the stirred solution. If not using pyridine as the solvent, add a non-nucleophilic base like triethylamine (1.1 eq) to scavenge the HCl byproduct.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water. If using an organic solvent, separate the organic layer, wash with dilute HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-(3-nitrophenyl)benzamide, which can be purified by recrystallization from ethanol.

Step 2: Reduction to this compound (CAS: 16091-26-2)

-

To a round-bottom flask equipped with a reflux condenser, add N-(3-nitrophenyl)benzamide (1.0 eq), ethanol, and water (e.g., a 4:1 mixture)[6].

-

Add ammonium chloride (0.5 eq) and iron powder (3-5 eq) to the suspension[5].

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously. The reaction is typically complete within 2-4 hours. Monitor the disappearance of the starting material by TLC[5][6].

-

After the reaction is complete, cool the mixture to room temperature and dilute with water.

-

Filter the hot mixture through a pad of Celite® to remove the iron salts, washing the pad thoroughly with ethanol or ethyl acetate.

-

Combine the filtrates and remove the organic solvent under reduced pressure.

-

The resulting aqueous residue can be extracted with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

-

The crude this compound can be purified by column chromatography or recrystallization to yield a light-yellow solid.

Applications in Drug Discovery: A Scaffold for Bioactive Agents

This compound is not typically an active pharmaceutical ingredient itself but rather a highly valuable scaffold. Its structure allows for derivatization at the 3'-amino group, enabling the synthesis of libraries of compounds for screening against various therapeutic targets.

Anticonvulsant Agents

Early research into the structure-activity relationship of benzamide-related compounds identified this compound derivatives as potent anticonvulsants. A seminal study by Clark et al. (1986) prepared a series of 3-aminobenzanilides derived from various ring-alkylated anilines. These compounds were evaluated in mice against maximal electroshock (MES) and pentylenetetrazole-induced seizures. The study found that the 3-aminobenzanilide derived from 2,6-dimethylaniline was the most potent anti-MES compound, with an activity profile that compared favorably with established drugs like phenobarbital and phenytoin. This work established the this compound core as a promising pharmacophore for the development of new central nervous system agents.

Anticancer Agents: Targeting the ROR1 Pathway

More recently, the this compound scaffold has been exploited in the design of targeted anticancer agents. A 2024 study by Luo et al. described the design and synthesis of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives as inhibitors of Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1)[7]. ROR1 is overexpressed in various cancers, including non-small cell lung cancer (NSCLC), and promotes tumor progression by activating key survival pathways[8][9].

The synthesized derivatives, which use a 3'-aminobenzamide-related structure, demonstrated potent anticancer activity. The lead compound significantly suppressed the migration and invasion of cancer cells by blocking the Src survival pathway and reactivating the p38 apoptotic pathway[7]. This inhibition is crucial as ROR1 signaling activates multiple downstream pathways, including PI3K/AKT/mTOR and MAPK, which are central to cancer cell proliferation and survival[8].

References

- 1. Benzamide, N-(3-aminophenyl)- | C13H12N2O | CID 72896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. aksci.com [aksci.com]

- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 4. This compound|16091-26-2 - MOLBASE Encyclopedia [m.molbase.com]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The signaling pathways activated by ROR1 in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Introduction: The Strategic Importance of 3'-Aminobenzanilide

An In-depth Technical Guide to the Chemical Properties of 3'-Aminobenzanilide

This compound is an organic compound featuring a benzamide core with an amino group positioned meta on the aniline ring.[1] This specific arrangement of functional groups—an aromatic primary amine and an amide linkage—makes it a molecule of significant interest for researchers, particularly in medicinal chemistry and materials science. It is not merely a static molecule but a versatile scaffold, a pivotal intermediate for constructing more complex, high-value molecules.[1] Its utility stems from the distinct reactivity of its two nitrogen-containing functional groups, allowing for sequential and regioselective modifications. This guide provides an in-depth exploration of its core chemical properties, synthesis, reactivity, and applications, offering field-proven insights for professionals in drug development and chemical research.

Core Physicochemical and Structural Data

A precise understanding of a molecule's fundamental properties is the bedrock of its effective application. The data for this compound is summarized below, compiled from authoritative chemical databases and suppliers. It is noteworthy that multiple CAS numbers are associated with this compound in various databases.

| Property | Value | Source(s) |

| IUPAC Name | 3-amino-N-phenylbenzamide | [1] |

| Synonyms | m-Aminobenzanilide, N-(3-aminophenyl)benzamide | [2][3][4] |

| CAS Number | 14315-16-3, 16091-26-2 | [1][2][5] |

| Molecular Formula | C₁₃H₁₂N₂O | [1][2][6] |

| Molecular Weight | 212.25 g/mol | [1][2] |

| Appearance | Light yellow to yellow solid | [2] |

| Melting Point | 124-125 °C | [2][5] |

| Boiling Point | 308.3 - 323.9 °C (Predicted) | [2][5] |

| Density | ~1.244 g/cm³ (Predicted) | [2][5] |

| pKa | 13.22 - 13.70 (Predicted) | [2][5] |

| SMILES | C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N | [1] |

| InChI Key | KPSPULPPMWHXGE-UHFFFAOYSA-N | [1] |

Synthesis and Purification

The most prevalent and reliable method for synthesizing this compound is through the chemical reduction of its nitro precursor, N-(3-nitrophenyl)benzamide. This transformation is a cornerstone reaction, valued for its efficiency and scalability.

Dominant Synthetic Pathway: Reduction of 3-Nitrobenzanilide

The reduction of the nitro group is selectively achieved without affecting the amide bond. While various reducing agents can be employed, the iron-ammonium chloride system in an alcoholic solvent is a classic, cost-effective, and high-yielding method.[2]

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Iron-Mediated Reduction

This protocol is a self-validating system, adapted from established procedures.[2] The causality behind each step is critical: the reaction is heated to reflux to increase the reaction rate, filtration while hot prevents the product from crystallizing out with the iron salts, and subsequent purification with acetone removes any remaining inorganic impurities.[2]

Materials:

-

N-(3-nitrophenyl)benzamide

-

Iron powder

-

Ammonium chloride

-

Ethanol

-

Deionized water

-

Acetone

Procedure:

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve N-(3-nitrophenyl)benzamide in ethanol.

-

Reagent Addition: In a separate beaker, prepare an aqueous solution of ammonium chloride and add iron powder to it. Add this slurry to the flask containing the nitro compound.

-

Reaction: Heat the reaction mixture to reflux for approximately 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, filter the mixture while it is still hot through a pad of celite to remove the iron and iron oxide byproducts.

-

Isolation: Collect the filtrate and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Dissolve the resulting solid residue in acetone and filter to remove any remaining insoluble impurities. Evaporate the acetone from the filtrate to yield the final product, this compound, typically with a high yield (around 90%).[2]

Spectroscopic and Structural Characterization

Unambiguous characterization is essential for confirming the identity and purity of the synthesized compound. The key spectroscopic signatures for this compound are outlined below.

| Technique | Expected Signature |

| ¹H NMR | Signals in the aromatic region (~6.5-8.0 ppm). A broad singlet for the -NH₂ protons (~3.5-5.0 ppm, D₂O exchangeable). A singlet for the amide N-H proton (~8.0-10.0 ppm, D₂O exchangeable).[7] |

| ¹³C NMR | A signal for the amide carbonyl carbon (~165-170 ppm). Multiple signals in the aromatic region (~110-150 ppm).[7] |

| IR Spectroscopy | Two N-H stretching bands for the primary amine (asymmetric and symmetric) around 3300-3500 cm⁻¹. A single N-H stretching band for the secondary amide around 3300 cm⁻¹. A strong C=O stretching band for the amide around 1650 cm⁻¹. C-N stretching absorptions between 1200-1350 cm⁻¹.[7] |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to its molecular weight (212.25 g/mol ). |

Chemical Reactivity and Derivatization Potential

The synthetic value of this compound lies in the differential reactivity of its nucleophilic centers. This allows for a strategic and stepwise functionalization.

Caption: Key reactive sites on the this compound molecule.

-

Reactions at the Amino Group: The primary aromatic amine is the most nucleophilic site. It readily undergoes acylation with acid chlorides or anhydrides to form diamides and nucleophilic substitution with alkyl halides to yield N-alkylated derivatives.[1] The choice of a base is critical in acylation to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[1]

-

Reactions on the Aromatic Ring: The amino group is an activating, ortho-, para-director for electrophilic aromatic substitution . This allows for the introduction of various functional groups (e.g., halogens, nitro groups) onto the aniline ring, further expanding the molecule's synthetic utility.

-

Amide Bond Chemistry: The amide functional group is significantly less reactive than the primary amine. While the N-H bond is weakly acidic, harsh conditions are typically required for deprotonation. The amide bond itself can be hydrolyzed under strong acidic or basic conditions, though this is often not a desired transformation when using it as a scaffold.

Applications in Drug Discovery and Materials Science

This compound serves as a crucial building block in the synthesis of a wide range of biologically active compounds and functional materials.[1]

-

Pharmaceutical Scaffolding: Its structure is a common feature in molecules designed to interact with biological targets. It serves as a precursor to bioactive molecules with potential applications as antimicrobial and anticancer agents.[1] A recent study highlighted the design of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives as potent inhibitors of Receptor tyrosine kinase-like orphan receptor 1 (ROR1), a target in non-small cell lung cancer.[8] This exemplifies the direct application of the benzanilide scaffold in modern drug discovery.

-

Chemical Intermediates: It is a valuable starting material for producing more complex molecules, including various heterocyclic compounds and dyes.[1]

-

Supramolecular Chemistry: The presence of both hydrogen-bond donor (-NH₂) and acceptor (C=O) sites makes it a useful component in crystal engineering and the development of self-assembling materials.[1]

Caption: From chemical scaffold to therapeutic potential.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is paramount. The following information is derived from supplier Safety Data Sheets (SDS).

-

Hazards Identification:

-

Precautionary Measures:

-

Engineering Controls: Use only outdoors or in a well-ventilated area.[9] Ensure eyewash stations and safety showers are readily accessible.[11]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection (safety goggles).[9][10]

-

Handling: Avoid breathing dust.[9] Wash skin thoroughly after handling.[9] Avoid contact with strong oxidizing agents and strong acids.[10]

-

-

First Aid:

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[9][10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.[9][10]

-

Skin Contact: Wash off immediately with plenty of soap and water.[10]

-

Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.[10]

-

Conclusion

This compound is a deceptively simple molecule whose strategic placement of functional groups provides a powerful platform for chemical innovation. Its well-defined synthesis, predictable reactivity, and proven utility as a scaffold for bioactive compounds ensure its continued relevance in both academic research and industrial drug development. This guide has provided a comprehensive overview of its essential chemical properties, offering the technical and practical insights necessary for its safe and effective use in the laboratory.

References

- 1. Buy 3-Aminobenzanilide | 14315-16-3 [smolecule.com]

- 2. This compound | 16091-26-2 [chemicalbook.com]

- 3. This compound | CAS:16091-26-2 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 4. GSRS [precision.fda.gov]

- 5. 3-AMINOBENZANILIDE CAS#: 14315-16-3 [chemicalbook.com]

- 6. GSRS [precision.fda.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Discovery of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives as potent anticancer agents via ROR1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

3'-Aminobenzanilide molecular structure

An In-depth Technical Guide to the Molecular Structure of 3'-Aminobenzanilide

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 16091-26-2), a significant chemical intermediate in organic synthesis and a molecule of interest in medicinal chemistry. The document delves into its core molecular structure, physicochemical properties, validated synthetic protocols, and detailed analytical characterization. Special emphasis is placed on the interpretation of its mass spectrometric fragmentation, alongside predictive analyses of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and robust methodologies for the practical application and study of this compound.

Introduction and Significance

This compound, also known as N-(3-aminophenyl)benzamide, is an aromatic organic compound featuring both an aniline and a benzamide moiety.[1] Its structure is distinguished by the meta-position of the amino group on the aniline ring relative to the amide nitrogen. This specific arrangement creates a unique electronic interplay between the electron-donating amino group and the electron-withdrawing amide functionality, governing its reactivity and utility.[1] Historically, while derivatives of aromatic amides have been explored since the mid-20th century, this compound has gained prominence for its role as a versatile building block in the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents.[1] Its demonstrated utility as a precursor to molecules with potential antimicrobial and anticancer properties makes it a compound of considerable interest in modern drug discovery pipelines.[1]

Molecular Structure and Physicochemical Properties

Chemical Identity

A unique and unambiguous identification of a chemical entity is paramount for reproducible scientific work. The fundamental identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | N-(3-aminophenyl)benzamide | [2] |

| Synonyms | This compound, 3-Benzamidoaniline | [1] |

| CAS Number | 16091-26-2 | [1][3] |

| Molecular Formula | C₁₃H₁₂N₂O | [1] |

| SMILES | C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N | [4] |

| InChI Key | IRFCTHNJIWUUJZ-UHFFFAOYSA-N | [4] |

Structural Analysis

The molecular architecture of this compound consists of a central secondary amide linkage connecting a phenyl group and a 3-aminophenyl group. The planarity of the amide bond (-CONH-) is a key feature, influencing the molecule's conformational possibilities. The amino group (-NH₂) at the meta-position of the aniline ring significantly influences the electron density distribution across that ring, making it a key site for electrophilic substitution reactions.

Caption: 2D structure of this compound.

Physicochemical Data

The physical properties of a compound are critical for designing experimental conditions, including solvent selection, reaction temperatures, and purification methods.

| Property | Value | Source |

| Molecular Weight | 212.25 g/mol | [1] |

| Melting Point | 124-125 °C | |

| Boiling Point (Predicted) | 308.3±25.0 °C | |

| Appearance | Light yellow to yellow solid | [1] |

| logP (Predicted) | 1.82 | [5] |

| Polar Surface Area | 44.14 Ų | [5] |

Synthesis and Purification

The most established and reliable method for synthesizing this compound is through the chemical reduction of its nitro precursor, N-(3-nitrophenyl)benzamide. This approach is efficient and yields a high-purity product.

Synthetic Workflow: Reduction of N-(3-nitrophenyl)benzamide

The workflow involves a classical heterogeneous reduction using iron powder in the presence of an electrolyte like ammonium chloride. This method is favored for its cost-effectiveness, high yield, and operational simplicity.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures and is designed to serve as a reliable starting point for laboratory synthesis.[1]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve N-(3-nitrophenyl)benzamide (1 equivalent) in ethanol (approx. 20 mL per gram of starting material).

-

Reagent Addition: Separately, prepare an aqueous solution of iron powder (approx. 2.5 g per gram of starting material) and ammonium chloride (approx. 0.5 g per gram of starting material). Add this aqueous slurry to the ethanolic solution of the nitro compound.

-

Reaction: Heat the reaction mixture to reflux with vigorous stirring for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up (Part 1): Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.

-

Solvent Removal: Collect the filtrate and remove the solvent under reduced pressure using a rotary evaporator.

-

Work-up (Part 2): Dissolve the resulting solid residue in acetone and filter to remove any remaining insoluble inorganic matter.

-

Final Isolation: Collect the acetone filtrate and evaporate the solvent to dryness to yield the final product, m-aminobenzanilide, typically with a yield approaching 90%.[1]

-

Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) if necessary.

Spectroscopic and Analytical Characterization

Definitive structural confirmation relies on a combination of spectroscopic techniques. The following sections detail the key analytical data for this compound.

Mass Spectrometry (MS)

Collision-induced dissociation tandem mass spectrometry of protonated this compound ([M+H]⁺) reveals a characteristic and mechanistically interesting fragmentation pattern. A notable product ion is observed at m/z 110.06.[2][6] This ion is not formed by simple cleavage but through a rearrangement involving a nitrogen-oxygen (N-O) exchange.[6]

Mechanism Insight: Theoretical calculations suggest the formation of an ion-neutral complex containing a water molecule and a nitrilium ion.[2] The water molecule then migrates to the anilide ring, leading to the rearranged product ion. This unique rearrangement is characteristic of amide compounds with electron-donating groups (like -NH₂) at the meta-position.[2][6]

| Ion | m/z (Observed) | Formula | Interpretation | Source |

| Protonated Molecule | 213.10 | [C₁₃H₁₃N₂O]⁺ | [M+H]⁺ | [2][6] |

| Primary Fragment | 105.03 | [C₇H₅O]⁺ | Benzoyl cation, from cleavage of the amide C-N bond | [7] |

| Rearrangement Ion | 110.06 | [C₆H₈NO]⁺ | Product of N-O exchange and fragmentation | [2][6] |

| Aniline Fragment | 93.06 | [C₆H₇N]⁺ | Aminophenyl cation | [7] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: As experimental spectra for this compound were not available in the cited databases, the following represents a predicted analysis based on established principles of NMR spectroscopy and data from analogous structures.[8][9]

¹H NMR (Predicted, 400 MHz, DMSO-d₆): The proton NMR spectrum is expected to be complex in the aromatic region (δ 6.5-8.0 ppm).

-

Amide Proton (N-H): A singlet is expected around δ 10.0-10.3 ppm.

-

Benzamide Ring Protons: Protons ortho to the carbonyl group (2H) will appear downfield (approx. δ 7.9-8.0 ppm) as a multiplet. The meta and para protons (3H) will resonate further upfield (approx. δ 7.4-7.6 ppm) in a complex multiplet.

-

Aniline Ring Protons: The protons on the aminophenyl ring will be influenced by both the activating -NH₂ group and the deactivating -NHCOPh group. This will result in a complex pattern between δ 6.5-7.3 ppm. The proton between the two nitrogen-containing substituents is expected to be a triplet around δ 7.1-7.2 ppm.

-

Amine Protons (-NH₂): A broad singlet is expected around δ 5.0-5.3 ppm, which may exchange with D₂O.

¹³C NMR (Predicted, 100 MHz, DMSO-d₆):

-

Carbonyl Carbon (C=O): Expected to appear around δ 166.0 ppm.

-

Aromatic Carbons: A total of 12 distinct signals are expected in the aromatic region (δ 110-148 ppm). The carbon bearing the amino group (-C-NH₂) will be significantly shielded (upfield, approx. δ 148 ppm), while the carbons of the benzamide ring will show characteristic shifts, with the ipso-carbon attached to the carbonyl appearing around δ 135 ppm.

Infrared (IR) Spectroscopy

Note: This is a predicted analysis based on characteristic group frequencies for secondary amides and primary aromatic amines.[10]

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3450 - 3300 | Medium, Sharp (doublet) | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| ~3300 | Medium, Broader | N-H Stretch | Secondary Amide (-CONH-) |

| 1680 - 1650 | Strong, Sharp | C=O Stretch (Amide I) | Amide Carbonyl |

| 1640 - 1550 | Strong | N-H Bend (Amide II) | Secondary Amide (-CONH-) |

| ~1600, ~1475 | Medium-Strong | C=C Stretch | Aromatic Rings |

Applications in Research and Drug Development

The utility of this compound stems from its bifunctional nature, providing two reactive sites for further chemical modification.

Caption: Logical flow from the core structure to its applications.

Role as a Synthetic Intermediate

This compound is a valuable precursor in organic synthesis. The primary amine allows for a wide range of reactions, including diazotization, acylation, and condensation reactions to form complex heterocyclic systems.[1]

Investigated Biological Activities

The benzanilide scaffold is present in numerous biologically active compounds. Derivatives of this compound are being actively investigated for their potential as therapeutic agents. Recent studies have shown that complex derivatives, such as 3-(2-aminobenzo[d]thiazol-5-yl) benzamides, can act as potent inhibitors of Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1), a target in non-small cell lung cancer.[11] This highlights the value of the this compound core in generating scaffolds for targeted cancer therapy.[11] Preliminary research also suggests that its derivatives may possess antimicrobial properties, warranting further investigation.[1]

Safety and Handling

Adherence to proper safety protocols is essential when handling any chemical reagent. The following information is derived from available Safety Data Sheets (SDS).

Hazard Identification

| GHS Pictogram | Signal Word | Hazard Statements |

|

| Warning | H302: Harmful if swallowed. |

Source:[3]

Handling and Storage Recommendations

-

Handling: Use only in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed in a dark, dry, and well-ventilated place. Store at room temperature in an inert atmosphere.[3]

First Aid Measures

-

If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

Skin Contact: Wash with plenty of soap and water.

Conclusion

This compound is a molecule of fundamental importance in synthetic and medicinal chemistry. Its well-defined molecular structure, characterized by a benzamide core and a meta-positioned amino group, provides a unique platform for chemical diversification. The synthetic routes to this compound are robust and high-yielding, and its analytical characterization, particularly its unique mass spectrometric fragmentation, is well-understood. As research continues to uncover the therapeutic potential of its derivatives, particularly in oncology, the demand for a thorough understanding of this foundational molecule will undoubtedly grow. This guide serves as a consolidated resource to support such ongoing and future research endeavors.

References

- 1. This compound | 16091-26-2 [chemicalbook.com]

- 2. Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 16091-26-2|this compound|BLD Pharm [bldpharm.com]

- 4. 3-Aminobenzanilide | Amines | Ambeed.com [ambeed.com]

- 5. Compound N-(3-aminophenyl)benzamide - Chemdiv [chemdiv.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. combi-blocks.com [combi-blocks.com]

A Technical Guide to N-(3-aminophenyl)benzamide: A Privileged Scaffold in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-aminophenyl)benzamide, a seemingly unassuming aromatic amide, represents a cornerstone scaffold in modern medicinal chemistry. While its direct therapeutic applications are limited, its true significance lies in its role as a versatile building block for a diverse array of pharmacologically active agents. This technical guide provides an in-depth exploration of N-(3-aminophenyl)benzamide, from its fundamental chemical identity to its pivotal role in the design and synthesis of targeted therapeutics, with a particular focus on its application in the development of Histone Deacetylase (HDAC) inhibitors.

Part 1: Core Chemical Identity and Synthesis

IUPAC Nomenclature and Structural Elucidation

The unequivocally correct IUPAC name for the compound commonly referred to as 3'-Aminobenzanilide is N-(3-aminophenyl)benzamide . This nomenclature precisely describes the molecular architecture: a benzamide group where the nitrogen atom is substituted with a 3-aminophenyl ring.

Table 1: Physicochemical Properties of N-(3-aminophenyl)benzamide

| Property | Value | Source |

| IUPAC Name | N-(3-aminophenyl)benzamide | PubChem |

| Molecular Formula | C13H12N2O | PubChem |

| Molecular Weight | 212.25 g/mol | PubChem |

| CAS Number | 16091-26-2 | ChemicalBook[1] |

Synthesis Protocol: A Step-by-Step Methodology

The most prevalent and efficient synthesis of N-(3-aminophenyl)benzamide involves a two-step process commencing from 3-nitroaniline. The underlying principle is the initial formation of an amide bond followed by the reduction of the nitro group to the desired primary amine.

Experimental Protocol: Synthesis of N-(3-aminophenyl)benzamide

This protocol is a self-validating system, where successful isolation and characterization of the intermediate and final products confirm the efficacy of each step.

Step 1: Synthesis of N-(3-nitrophenyl)benzamide

-

Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve 3-nitroaniline (1.0 eq.) and pyridine (1.5 eq.) in anhydrous N,N-Dimethylformamide (DMF).

-

Acylation: Slowly add a solution of 3-nitrobenzoyl chloride (1.1 eq.) in DMF to the reaction mixture while maintaining the temperature at 0°C.

-

Reaction Progression: Allow the mixture to stir at 0°C for 2 hours, followed by stirring at room temperature for an additional 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, pour the reaction mixture into a beaker containing a mixture of methanol and water (2:1 by volume) to precipitate the product. Collect the solid by vacuum filtration, wash with cold methanol, and dry under vacuum to yield N-(3-nitrophenyl)benzamide.

Step 2: Reduction to N-(3-aminophenyl)benzamide

-

Catalyst Suspension: In a 250 mL three-neck round-bottom flask, dissolve the synthesized N-(3-nitrophenyl)benzamide (1.0 eq.) in a mixture of ethanol and tetrahydrofuran (THF) (3:1 by volume).[2]

-

Reduction: To this solution, add 10% Palladium on carbon (Pd/C) (0.1 eq.) followed by the dropwise addition of hydrazine monohydrate (0.1 mL).[2]

-

Reaction Completion: Reflux the reaction mixture at 90°C for 4 hours.[2] Monitor the disappearance of the starting material by TLC.

-

Purification: After the reaction is complete, hot-filter the mixture through a pad of Celite to remove the Pd/C catalyst.[2] The filtrate is then concentrated under reduced pressure to yield the crude N-(3-aminophenyl)benzamide. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Part 2: The N-(aminophenyl)benzamide Scaffold in Drug Development

The N-(aminophenyl)benzamide core is a privileged scaffold in drug design, most notably in the development of inhibitors targeting enzymes crucial to cancer progression. Its structural rigidity, coupled with the reactive amino group, provides an ideal framework for creating potent and selective therapeutic agents.

Primary Application: Histone Deacetylase (HDAC) Inhibitors

The most significant application of the N-(aminophenyl)benzamide scaffold is in the design of Histone Deacetylase (HDAC) inhibitors.[1][3][4][5][6] HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression.[1] In many cancers, HDACs are overexpressed, leading to the deacetylation of histones, chromatin condensation, and the repression of tumor suppressor genes.[1]

Mechanism of Action:

N-(aminophenyl)benzamide-based HDAC inhibitors typically function as "zinc-binding" or "chelating" agents. The mechanism involves the terminal amino group of the aminophenyl ring coordinating with the zinc ion (Zn2+) present in the active site of the HDAC enzyme. This interaction effectively blocks the catalytic activity of the enzyme.

The consequence of HDAC inhibition is the accumulation of acetylated histones. This leads to a more open chromatin structure, facilitating the transcription of previously silenced tumor suppressor genes. The ultimate cellular outcomes include cell cycle arrest, differentiation, and apoptosis of cancer cells.[1]

Caption: Mechanism of N-(aminophenyl)benzamide-based HDAC inhibitors.

Structure-Activity Relationship (SAR) Insights

The N-(aminophenyl)benzamide scaffold allows for extensive chemical modification to enhance potency, selectivity, and pharmacokinetic properties. Key SAR insights include:

-

The Amino Group: The primary amino group is crucial for zinc chelation and inhibitory activity.

-

Aromatic Rings: The two aromatic rings provide a rigid framework for orienting the zinc-binding group and can be substituted to improve interactions with the enzyme's active site. Hydrophobic substituents on these rings can enhance HDAC inhibition.[4]

-

Linker Modifications: The amide linker can be modified or replaced to alter the molecule's flexibility and binding affinity.

Part 3: Broader Applications and Future Directions

While HDAC inhibition is the most prominent application, the benzamide scaffold is also being explored in the development of other targeted therapies. Derivatives have shown potential as:

-

Smoothened (SMO) Antagonists: For the treatment of cancers driven by the Hedgehog signaling pathway.

-

Tyrosine Kinase Inhibitors: Targeting key enzymes in cancer cell signaling.[7]

-

Antimicrobial Agents: Exhibiting activity against various pathogens.[8]

The continued exploration of N-(3-aminophenyl)benzamide and its derivatives holds significant promise for the discovery of novel therapeutics. Its synthetic tractability and proven success as a pharmacophore ensure its enduring importance in the field of drug development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Novel aminophenyl benzamide-type histone deacetylase inhibitors with enhanced potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3D QSAR of aminophenyl benzamide derivatives as histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potent and Selective Inhibitors of Histone Deacetylase-3 Containing Chiral Oxazoline Capping Groups and a N-(2-Aminophenyl)-benzamide Binding Unit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nanobioletters.com [nanobioletters.com]

An In-depth Technical Guide to the Synthesis of 3'-Aminobenzanilide

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways for 3'-Aminobenzanilide, a key intermediate in the development of pharmaceuticals and advanced materials.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of reaction mechanisms, optimization of experimental conditions, and comparative analysis of different synthetic strategies. The guide emphasizes field-proven insights and robust, self-validating protocols to ensure scientific integrity and practical applicability.

Introduction: The Significance of this compound

This compound (IUPAC name: 3-amino-N-phenylbenzamide) is an aromatic amide containing a meta-substituted amino group, a structural motif that imparts unique chemical reactivity and biological activity.[1] Its molecular formula is C₁₃H₁₂N₂O, and its structure is characterized by a benzoyl group linked to an aniline moiety.[1][2] The strategic placement of the amino group makes it a versatile building block in organic synthesis, particularly for creating complex heterocyclic structures.[1] Its derivatives have garnered significant interest in medicinal chemistry due to their potential as antimicrobial and anticancer agents.[1]

Core Synthesis Strategy: A Two-Step Approach

The most prevalent and industrially scalable synthesis of this compound follows a two-step strategy:

-

Amide Formation: Synthesis of the precursor, 3-nitrobenzanilide.

-

Reduction: Conversion of the nitro group to an amino group to yield the final product.

This approach is favored due to the ready availability of starting materials and the generally high yields achievable.

Caption: Overview of the two-step synthesis of this compound.

Pathway I: Synthesis of the 3-Nitrobenzanilide Precursor

The critical intermediate, 3-nitrobenzanilide, can be efficiently synthesized via the acylation of aniline with a derivative of 3-nitrobenzoic acid.

Method A: From 3-Nitrobenzoic Acid via an Acyl Chloride Intermediate

This is the most common and reliable method, involving the conversion of 3-nitrobenzoic acid to the more reactive 3-nitrobenzoyl chloride, which then readily reacts with aniline.

Step 1: Synthesis of 3-Nitrobenzoyl Chloride

The conversion of the carboxylic acid to the acyl chloride is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Thionyl chloride is often preferred as the byproducts (SO₂ and HCl) are gaseous, simplifying purification.

Caption: Synthesis of 3-nitrobenzoyl chloride from 3-nitrobenzoic acid.

Experimental Protocol: Synthesis of 3-Nitrobenzoyl Chloride

-

Materials:

-

3-Nitrobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Toluene (optional, as solvent)

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a gas trap, add 3-nitrobenzoic acid (1 eq).

-

Carefully add an excess of thionyl chloride (e.g., 2-3 eq).

-

The mixture is heated to reflux and stirred for several hours (e.g., 3-6 hours) until the evolution of HCl and SO₂ gases ceases.

-

After cooling, the excess thionyl chloride is removed by distillation under reduced pressure.

-

The resulting crude 3-nitrobenzoyl chloride, a yellow solid, can be used directly in the next step or purified by vacuum distillation.

-

Step 2: Synthesis of 3-Nitrobenzanilide

The prepared 3-nitrobenzoyl chloride is then reacted with aniline in the presence of a base to neutralize the HCl byproduct.

Experimental Protocol: Synthesis of 3-Nitrobenzanilide

-

Materials:

-

3-Nitrobenzoyl chloride

-

Aniline

-

Pyridine or an aqueous solution of sodium hydroxide

-

A suitable solvent (e.g., dichloromethane, toluene)

-

-

Procedure:

-

Dissolve aniline (1 eq) in the chosen solvent in a flask.

-

Cool the solution in an ice bath.

-

Slowly add a solution of 3-nitrobenzoyl chloride (1 eq) in the same solvent to the aniline solution with vigorous stirring.

-

A base (e.g., pyridine, 1.1 eq) is added to scavenge the HCl formed during the reaction.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a few hours.

-

The reaction mixture is then washed with dilute acid (e.g., 1M HCl) to remove excess aniline and base, followed by a wash with a saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 3-nitrobenzanilide.

-

The product can be purified by recrystallization from a suitable solvent like ethanol.

-

Pathway II: Reduction of 3-Nitrobenzanilide to this compound

The selective reduction of the nitro group in 3-nitrobenzanilide to an amine is the final and crucial step. Two primary methods are widely employed: chemical reduction and catalytic hydrogenation.

Method A: Chemical Reduction using Iron in the Presence of an Electrolyte

This classical and highly effective method utilizes iron powder in the presence of an electrolyte like ammonium chloride in a protic solvent.

Caption: Chemical reduction of 3-nitrobenzanilide using Fe/NH₄Cl.

Experimental Protocol: Iron-Mediated Reduction

-

Materials:

-

3-Nitrobenzanilide

-

Iron powder

-

Ammonium chloride (NH₄Cl)

-

Ethanol

-

Water

-

Acetone

-

-

Procedure:

-

Dissolve 3-nitrobenzanilide in ethanol in a round-bottom flask.

-

Prepare an aqueous solution of ammonium chloride and add it to the flask along with iron powder.

-

Heat the reaction mixture to reflux with vigorous stirring for approximately 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the hot reaction mixture to remove the iron and iron oxides.

-

Collect the filtrate and remove the solvent by rotary evaporation.

-

Dissolve the resulting solid in acetone and filter to remove any remaining insoluble matter.

-

Evaporate the acetone to obtain the crude this compound, which can be further purified by recrystallization. A yield of approximately 89.8% has been reported for this method.[2]

-

Method B: Catalytic Hydrogenation

Catalytic hydrogenation offers a cleaner alternative to chemical reduction, as it avoids the formation of large amounts of inorganic byproducts. Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel.[3][4]

Caption: Catalytic hydrogenation of 3-nitrobenzanilide.

Representative Experimental Protocol: Catalytic Hydrogenation with Pd/C

-

Materials:

-

3-Nitrobenzanilide

-

10% Palladium on carbon (Pd/C) catalyst

-

Ethanol or Methanol

-

Hydrogen gas (H₂)

-

-

Procedure:

-

In a hydrogenation vessel, dissolve 3-nitrobenzanilide in a suitable solvent like ethanol.

-

Carefully add the Pd/C catalyst (typically 5-10% by weight of the substrate).

-

Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen (the pressure can range from atmospheric to several bars, depending on the scale and equipment).

-

Stir the mixture vigorously at room temperature or with gentle heating.

-

Monitor the reaction by observing hydrogen uptake or by TLC.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Rinse the filter cake with the solvent.

-

Combine the filtrates and remove the solvent under reduced pressure to yield this compound.

-

Comparative Analysis of Reduction Methods

| Parameter | Chemical Reduction (Fe/NH₄Cl) | Catalytic Hydrogenation (e.g., Pd/C) |

| Reagents | Iron powder, Ammonium chloride | Hydrogen gas, Metal catalyst (e.g., Pd/C) |

| Byproducts | Iron oxides (solid waste) | Minimal, mainly water |

| Conditions | Reflux temperature | Often room temperature, variable pressure |

| Safety | Flammable solvents | Handling of flammable hydrogen gas and pyrophoric catalysts (Raney Ni) |

| Workup | Hot filtration of fine solids | Filtration of catalyst |

| Cost | Generally lower reagent cost | Higher catalyst cost, but catalyst can sometimes be recycled |

| Selectivity | Generally good for nitro groups | Can be highly selective; potential for dehalogenation if other halogens are present |

Purification and Characterization

The final product, this compound, is typically a solid that can be purified by recrystallization from solvents such as ethanol or acetone. Characterization is performed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure. The appearance of signals corresponding to the amino group protons and the characteristic shifts in the aromatic region confirm the successful reduction.

-

Infrared (IR) Spectroscopy: The disappearance of the characteristic NO₂ stretching bands and the appearance of N-H stretching bands of the primary amine group are key indicators of the conversion.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

Safety and Handling

-

3-Nitrobenzoic acid and its derivatives: These are irritants. Avoid contact with skin and eyes.

-

Thionyl chloride: Corrosive and reacts violently with water. Handle in a well-ventilated fume hood.

-

Aniline: Toxic and readily absorbed through the skin.

-

Catalytic Hydrogenation: Hydrogen gas is highly flammable and forms explosive mixtures with air. Catalysts like Raney Nickel can be pyrophoric. Proper grounding of equipment and inert atmosphere techniques are essential.

-

General Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5] Work in a well-ventilated area.

Conclusion

The synthesis of this compound is a well-established process, with the reduction of 3-nitrobenzanilide being the key transformation. Both chemical reduction with iron and catalytic hydrogenation are effective methods, with the choice often depending on the scale of the reaction, available equipment, and environmental considerations. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to confidently and safely synthesize this important chemical intermediate for their research and development endeavors.

References

- 1. Buy 3-Aminobenzanilide | 14315-16-3 [smolecule.com]

- 2. This compound | 16091-26-2 [chemicalbook.com]

- 3. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

A Comprehensive Technical Guide to 3'-Aminobenzanilide: Properties, Characterization, and Synthesis

An In-depth Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Aminobenzanilide is an aromatic organic compound that holds significant interest within the realms of medicinal chemistry and materials science.[1] Structurally, it is a derivative of both aniline and benzamide, featuring an amino group positioned meta to the amide linkage on the aniline ring.[1] This specific arrangement of functional groups—an electron-donating amino group and an electron-withdrawing amide group—creates a unique electronic profile that influences its chemical reactivity and potential biological activity.[1] Its role as a versatile chemical intermediate and its potential pharmacological properties, including antimicrobial and anticancer activities, make a thorough understanding of its physical and chemical characteristics essential for its application in research and development.[1] This guide provides a detailed overview of the core physical properties of this compound, outlines standardized protocols for their experimental determination, and discusses common synthetic routes.

Core Physical and Chemical Properties

A precise understanding of the physical properties of this compound is fundamental to its application, informing everything from reaction conditions to formulation and storage. The key physicochemical data are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 14315-16-3, 16091-26-2 | [1][2][3] |

| Molecular Formula | C₁₃H₁₂N₂O | [1][2][3] |

| Molecular Weight | 212.25 g/mol | [1][2] |

| Appearance | Solid | [4] |

| Melting Point | 124-125 °C | [4] |

| Boiling Point (Predicted) | 323.9 ± 25.0 °C | [4] |

| Density (Predicted) | 1.244 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 13.70 ± 0.70 | [4] |

| IUPAC Name | 3-amino-N-phenylbenzamide | [1] |

Molecular Structure and Identification

The structural identity of this compound is unequivocally established through various analytical techniques.

Caption: Molecular Structure of this compound.

Spectroscopic Characterization

Infrared (IR) Spectroscopy: The IR spectrum of a related compound, benzanilide, shows characteristic absorption bands that are informative for identifying this compound.[5] Key expected peaks include:

-

N-H Stretching: A band in the region of 3300 cm⁻¹ corresponding to the N-H stretching vibration of the amide group.[6] The primary amine will also show symmetric and asymmetric N-H stretching in the 3500-3300 cm⁻¹ region.

-

C=O Stretching (Amide I): A strong absorption band around 1650 cm⁻¹ is characteristic of the carbonyl group in the amide linkage.[5]

-

N-H Bending (Amide II): A band resulting from the mixing of N-H in-plane bending and C-N stretching vibrations, typically observed around 1535 cm⁻¹.[5]

-

C-N Stretching (Amide III): A weaker band around 1260 cm⁻¹.[5]

-

Aromatic C-H and C=C Stretching: Bands in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively, are indicative of the aromatic rings.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons on both benzene rings, with their chemical shifts and splitting patterns determined by the positions of the amino and benzamide groups. The amide proton will appear as a singlet, and the amino protons will also typically appear as a singlet.

-

¹³C NMR: The carbon NMR spectrum will display unique signals for each carbon atom in the molecule, including the carbonyl carbon of the amide group and the carbons of the two distinct aromatic rings.

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For this compound, the molecular ion peak would be expected at m/z 212, corresponding to its molecular weight.

Experimental Protocols for Physical Property Determination

The following section details standardized methodologies for the experimental verification of the key physical properties of this compound.

Melting Point Determination

Principle: The melting point is a fundamental physical property that indicates the purity of a crystalline solid. A sharp melting range close to the literature value suggests a high degree of purity.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady rate. For a preliminary run, a faster heating rate can be used to approximate the melting point.

-

Observation: For an accurate measurement, the heating rate is slowed to 1-2 °C per minute as the temperature approaches the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Solubility Assessment

Principle: Solubility is a crucial parameter, particularly in drug development, as it influences bioavailability and formulation. This protocol provides a qualitative assessment of solubility in various solvents.

Materials:

-

This compound

-

A selection of solvents (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), dichloromethane)

-

Test tubes or small vials

-

Vortex mixer

-

Graduated pipettes

Procedure:

-

Sample Addition: A small, pre-weighed amount of this compound (e.g., 1-5 mg) is added to a test tube.

-

Solvent Addition: A measured volume of the chosen solvent (e.g., 1 mL) is added to the test tube.

-

Mixing: The mixture is vortexed vigorously for 1-2 minutes to facilitate dissolution.

-

Observation: The solution is visually inspected for the presence of undissolved solid.

-

Classification: The solubility is classified as:

-

Soluble: No visible solid particles.

-

Partially soluble: Some solid remains, but a significant portion has dissolved.

-

Insoluble: The solid remains largely undissolved.

-

Caption: Workflow for the Synthesis and Characterization of this compound.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reduction of 3-nitrobenzanilide.[2]

Reduction of 3-Nitrobenzanilide

Principle: This method relies on the selective reduction of the nitro group to an amino group in the presence of an amide functionality. A classic and effective approach utilizes iron powder in the presence of an electrolyte like ammonium chloride.[2]

Reagents and Solvents:

-

3-Nitrobenzanilide

-

Iron powder

-

Ammonium chloride (NH₄Cl)

-

Ethanol

-

Water

-

Acetone

Procedure:

-

Dissolution: 3-Nitrobenzanilide is dissolved in ethanol in a round-bottom flask.[2]

-

Reagent Addition: An aqueous solution of iron powder and ammonium chloride is added to the ethanolic solution of the starting material.[2]

-

Reaction: The reaction mixture is heated to reflux for a specified period, typically around 2 hours, with constant stirring.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Filtration: Upon completion, the hot reaction mixture is filtered to remove the iron and iron oxides.[2]

-

Solvent Removal: The filtrate is collected, and the solvent is removed under reduced pressure using a rotary evaporator.[2]

-

Purification: The resulting solid crude product is dissolved in acetone and filtered to remove any remaining insoluble impurities. The acetone is then evaporated to yield the purified this compound.[2]

Applications and Relevance in Drug Development

This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.[1] Its derivatives have been investigated for a range of biological activities. For instance, related benzamide structures are being explored as potent anticancer agents.[7] The amino group provides a reactive handle for further chemical modifications, allowing for the generation of libraries of compounds for screening in drug discovery programs. The physicochemical properties detailed in this guide are critical for predicting the behavior of this compound and its derivatives in biological systems, including their absorption, distribution, metabolism, and excretion (ADME) profiles.

Safety Considerations

As with any chemical substance, proper safety precautions should be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on potential hazards, handling, storage, and disposal.[8][9] In general, it is recommended to work in a well-ventilated area, wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, and avoid inhalation of dust or contact with skin and eyes.[8]

Conclusion

This technical guide provides a comprehensive overview of the essential physical properties of this compound, standardized experimental protocols for their determination, and a common synthetic route. For researchers and scientists in drug development and related fields, a thorough understanding of these fundamental characteristics is paramount for the effective utilization of this versatile chemical intermediate. The data and methodologies presented herein serve as a valuable resource for ensuring the quality, purity, and appropriate application of this compound in further research and development endeavors.

References

- 1. Buy 3-Aminobenzanilide | 14315-16-3 [smolecule.com]

- 2. This compound | 16091-26-2 [chemicalbook.com]

- 3. This compound | CAS:16091-26-2 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 4. 3-AMINOBENZANILIDE CAS#: 14315-16-3 [chemicalbook.com]

- 5. eprints.unite.edu.mk [eprints.unite.edu.mk]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives as potent anticancer agents via ROR1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

A Technical Guide to the Solubility of 3'-Aminobenzanilide for Pharmaceutical Research and Development

Executive Summary

3'-Aminobenzanilide (CAS: 16091-26-2), a key intermediate in organic synthesis and a scaffold of interest in medicinal chemistry, presents a solubility profile that is critical to its handling, formulation, and ultimate application in drug discovery.[1] This guide provides a comprehensive overview of the physicochemical properties governing the solubility of this compound, synthesizes available qualitative solubility data, and presents a rigorous, field-proven experimental protocol for its quantitative determination. This document is intended for researchers, chemists, and formulation scientists who require a deep, practical understanding of this compound's solubility characteristics to advance their research and development objectives.

Introduction: The Significance of this compound in Modern Drug Discovery

This compound, systematically named N-(3-aminophenyl)benzamide, is an aromatic amide containing both a benzoyl group and an aniline moiety.[2] Its structure is a versatile building block, serving as a precursor for more complex molecules, including potential antimicrobial and anticancer agents.[1] The strategic placement of the amino group in the meta position influences its reactivity and makes it a valuable component in the synthesis of heterocyclic compounds and other functionalized aromatics.[1]

The solubility of an active pharmaceutical ingredient (API) or intermediate is a cornerstone of drug development. It directly impacts:

-

Bioavailability: A compound must dissolve to be absorbed in the body.

-

Formulation: Solubility dictates the choice of excipients and delivery systems (e.g., oral solids, injectables).

-

Purification: Crystallization and chromatography, common purification techniques, are highly dependent on differential solubility in various solvent systems.

-

In Vitro Assay Performance: Poor solubility can lead to inaccurate results and artifacts in biological screening assays.[3]

Understanding and accurately quantifying the solubility of this compound is therefore not merely a procedural step but a fundamental requirement for its successful application.

Physicochemical Properties Governing Solubility

The solubility of this compound is dictated by its molecular structure, which blends polar and non-polar characteristics.

-

Molecular Structure: The molecule (C₁₃H₁₂N₂O, M.Wt: 212.25 g/mol ) possesses two aromatic rings, which are hydrophobic, and two polar functional groups: an amide (-CONH-) and a primary amine (-NH₂).[2][4]

-

Hydrogen Bonding: The amide and amine groups are capable of acting as both hydrogen bond donors (N-H) and acceptors (C=O, -NH₂). This capability is crucial for interactions with protic solvents.[1]

-

Polarity: The principle of "like dissolves like" is paramount.[5] The presence of both polar groups and non-polar phenyl rings results in moderate overall polarity. This suggests that this compound will exhibit limited solubility in highly polar solvents like water and in highly non-polar solvents, but will show preference for polar organic solvents that can engage in the necessary intermolecular interactions. For instance, its hydrogen bonding capability enhances its solubility in protic solvents like ethanol and methanol.[1]

Solubility Profile of this compound

| Solvent | Solvent Type | Predicted / Observed Solubility | Rationale / Citation |

| Water | Polar Protic | Sparingly Soluble | Analogous compounds like benzamide and benzanilide exhibit low water solubility.[7][8][10] The hydrophobic phenyl rings dominate. |

| Ethanol | Polar Protic | Soluble | Synthesis procedures document the dissolution of related nitro-precursors in ethanol, implying solubility of the final product.[4] The hydroxyl group can hydrogen bond with the amine and amide groups. |

| Methanol | Polar Protic | Soluble | Similar to ethanol, methanol is an effective solvent for polar organic molecules capable of hydrogen bonding. |

| Acetone | Polar Aprotic | Soluble | Final purification steps in documented syntheses involve dissolving this compound in acetone, confirming its role as a good solvent.[4] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is a powerful, highly polar aprotic solvent known for dissolving a wide range of organic compounds.[11] |

| Hexane | Non-polar | Insoluble | The high polarity of the amide and amine functional groups prevents dissolution in non-polar aliphatic solvents. |

| Toluene | Non-polar (Aromatic) | Slightly Soluble | May show some limited solubility due to π-π stacking interactions between the aromatic rings of toluene and the compound. |

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

Given the scarcity of published data, experimental determination is essential. The gold standard for measuring thermodynamic solubility is the shake-flask method .[3][4] This method measures the equilibrium concentration of a solute in a solvent, providing a definitive value for saturation solubility under specific conditions.

Principle

An excess amount of the solid compound is agitated in the solvent of interest for a prolonged period until the concentration of the dissolved solid in the solution reaches a constant value. This state is known as solution equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration is measured analytically.

Detailed Experimental Protocol

-

Preparation:

-

Add an excess amount of crystalline this compound (e.g., 5-10 mg) to a clean glass vial (e.g., a 4 mL screw-cap vial). The excess solid should be clearly visible.

-

Pipette a precise volume of the chosen solvent (e.g., 1 mL) into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Prepare at least three replicate vials for each solvent to ensure statistical validity.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled incubator, typically set to 25 °C.[3][4]

-

Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is standard for many pharmaceutical compounds.[3][4] A preliminary kinetic study can be performed by taking measurements at various time points (e.g., 8, 24, 48, 72 hours) to confirm that the concentration has plateaued.

-

-

Sample Separation:

-

Once equilibrium is reached, remove the vials from the shaker and allow them to stand briefly to let the larger particles settle.

-

Separate the saturated solution (supernatant) from the undissolved solid. The most reliable method is centrifugation followed by filtration.[5]

-

Aspirate the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean analysis vial. This step is critical to remove all particulate matter, which would otherwise lead to an overestimation of solubility.

-

-

Quantification (Analysis):

-

The concentration of this compound in the clear filtrate is determined using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[5][12]

-

UV-Vis Spectroscopy: Prepare a calibration curve using standard solutions of this compound of known concentrations. Measure the absorbance of the filtered sample at the wavelength of maximum absorbance (λmax) for aromatic amines (typically in the 200-400 nm range).[13][14] Calculate the concentration based on the calibration curve.

-

HPLC: This is often the preferred method due to its higher specificity and accuracy.[5] Develop a suitable reverse-phase HPLC method. Prepare a calibration curve with standards of known concentration. Inject the filtered sample and determine the concentration by comparing its peak area to the calibration curve.

-

Self-Validation and Trustworthiness

-

Polymorph Characterization: The solubility measurement can be affected by the crystalline form (polymorph) of the solid.[4] It is best practice to characterize the solid material before and after the experiment using techniques like X-ray powder diffraction (XRPD) to ensure no phase change has occurred.

-

Equilibrium Confirmation: As mentioned, measuring concentration at multiple time points (e.g., 24h and 48h) and obtaining consistent results is the only way to definitively prove that equilibrium has been reached.[2]

-

Mass Balance: For rigorous studies, the amount of undissolved solid can be recovered, dried, and weighed to perform a mass balance calculation, further validating the result.

Workflow Visualization

The following diagram illustrates the key steps in the shake-flask solubility determination workflow.

Caption: Workflow for Equilibrium Solubility Determination.

Conclusion

While quantitative solubility data for this compound remains sparse in public literature, its physicochemical properties strongly indicate low aqueous solubility and good solubility in polar organic solvents such as ethanol and acetone. This guide provides the theoretical framework and, most critically, a detailed, robust experimental protocol for researchers to determine this vital parameter with high confidence. Adherence to the described shake-flask method will yield reliable and reproducible data, enabling informed decisions in formulation, purification, and the overall advancement of drug development programs involving this important chemical entity.

References

- 1. carlroth.com [carlroth.com]

- 2. Benzamide, N-(3-aminophenyl)- | C13H12N2O | CID 72896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. This compound | 16091-26-2 [chemicalbook.com]

- 5. Benzamide | C7H7NO | CID 2331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. fishersci.com [fishersci.com]

- 9. researchgate.net [researchgate.net]

- 10. Benzamide - Wikipedia [en.wikipedia.org]

- 11. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. toku-e.com [toku-e.com]

- 14. 3-Aminobenzanilide | C13H12N2O | CID 84347 - PubChem [pubchem.ncbi.nlm.nih.gov]

Potential applications of 3'-Aminobenzanilide

An In-Depth Technical Guide to 3'-Aminobenzanilide: Synthesis, Properties, and Applications

Abstract